molecular formula C10H13FN2O2 B4716897 N-(4-fluorophenyl)-N'-(2-methoxyethyl)urea

N-(4-fluorophenyl)-N'-(2-methoxyethyl)urea

Cat. No.: B4716897
M. Wt: 212.22 g/mol
InChI Key: UTTJDGRFKHZQRN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methoxyethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 4-fluoroaniline with 2-methoxyethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea can participate in nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions, alkoxide ions, polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl urea derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-N’-(2-methoxyethyl)urea: Similar structure with a chlorine atom instead of fluorine.

    N-(4-bromophenyl)-N’-(2-methoxyethyl)urea: Similar structure with a bromine atom instead of fluorine.

    N-(4-methylphenyl)-N’-(2-methoxyethyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness: N-(4-fluorophenyl)-N’-(2-methoxyethyl)urea is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties to the molecule. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTJDGRFKHZQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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